molecular formula C20H18O4 B176751 5-Dehydroxyparatocarpin K CAS No. 124858-37-3

5-Dehydroxyparatocarpin K

Cat. No. B176751
CAS RN: 124858-37-3
M. Wt: 322.4 g/mol
InChI Key: AZNAWXMYPBINIJ-KRWDZBQOSA-N
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Description

5-Dehydroxyparatocarpin K is a natural product of Psoralea, Fabaceae . It has a CAS Number of 124858-37-3 and a molecular weight of 322.36 . The IUPAC name is (S)-8- (4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydro-2H,6H-pyrano [3,2-g]chromen-6-one .


Molecular Structure Analysis

The molecular formula of 5-Dehydroxyparatocarpin K is C20H18O4 . The InChI code is 1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 .


Physical And Chemical Properties Analysis

5-Dehydroxyparatocarpin K is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The storage temperature is 28 C .

Scientific Research Applications

  • Stress Tolerance in Bacteria : Research on wheat dehydrin K-segments, which share a similar naming convention to 5-Dehydroxyparatocarpin K, indicates these segments enhance bacterial stress tolerance. They protect proteins from aggregation under various stress conditions, demonstrating potential in stress management applications in microbiology (Drira et al., 2015).

  • Pharmacological Research : In the field of pharmacology, 5-hydroxy-2-adamantyl-pyrimidine-5-carboxamide derivatives, which are structurally related to 5-Dehydroxyparatocarpin K, have been studied for their potential in treating metabolic disorders. Such compounds are crucial in understanding the biological pathways and potential therapeutic applications in metabolic syndrome and type II diabetes (Goldberg et al., 2012).

  • Mitochondrial Enzyme Activity : Compounds like 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside, which is structurally related to 5-Dehydroxyparatocarpin K, have been shown to increase mitochondrial enzymes in skeletal muscles. This suggests potential research applications in understanding energy metabolism and muscle physiology (Winder et al., 2000).

  • Herbal Medicine and Dietary Supplements : Research into dihydro-5,6-dehydrokavain, a compound related to 5-Dehydroxyparatocarpin K, highlights its presence in traditional herbal medicines. This suggests a potential application in the development of dietary supplements and herbal formulations (Xuan & Teschke, 2015).

  • Biochemical Research and Analysis : The study of 5-hydroxymethylfurfural, a derivative related to 5-Dehydroxyparatocarpin K, in biochemical processes provides insights into the transformation of hexoses and is important in food science research (Fallico, Arena, & Zappalá, 2008).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNAWXMYPBINIJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=CC3=C(C=C2O1)O[C@@H](CC3=O)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Dehydroxyparatocarpin K

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Dehydroxyparatocarpin K interact with KRAS G12D, and what are the potential downstream effects?

A: The research suggests that 5-Dehydroxyparatocarpin K binds to the switch I/II regions of the KRAS G12D mutant protein with a binding affinity of -8.8 Kcal/mol []. This binding is predicted to interfere with the protein's ability to transition between its active and inactive conformations, ultimately inhibiting its function. This inhibition could have significant downstream effects, as KRAS G12D is involved in crucial signaling pathways that regulate cell growth and proliferation. By inhibiting KRAS G12D, 5-Dehydroxyparatocarpin K could potentially disrupt these pathways and inhibit the uncontrolled growth characteristic of cancer cells.

Q2: What computational methods were used to study 5-Dehydroxyparatocarpin K and its interaction with KRAS G12D?

A2: The researchers utilized several computational methods to investigate 5-Dehydroxyparatocarpin K and its interaction with KRAS G12D. These include:

  • Molecular docking: This method was used to predict the binding mode and affinity of 5-Dehydroxyparatocarpin K to the KRAS G12D protein [].
  • Steered molecular dynamics (SMD) simulations: These simulations were used to assess the stability of the binding interaction between 5-Dehydroxyparatocarpin K and KRAS G12D [].
  • Molecular dynamics (MD) simulations: These simulations were performed to evaluate the dynamic behavior of the protein-ligand complex over time [].
  • Toxicity predictions: In silico models were used to predict the potential toxicity of 5-Dehydroxyparatocarpin K [].
  • Cancer cell line cytotoxicity predictions: Computational models were employed to predict the potential efficacy of 5-Dehydroxyparatocarpin K against cancer cell lines harboring the KRAS G12D mutation [].

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